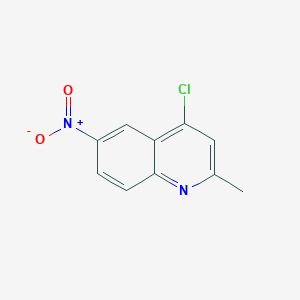

4-氯-2-甲基-6-硝基喹啉

描述

Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-6-nitroquinoline and related compounds involves multi-step chemical processes starting from easily available raw materials. For example, a related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized through cyclization, nitrification, and chlorination from 4-methoxyaniline, demonstrating the compound's complex synthesis pathway and the mild reaction conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-6-nitroquinoline and its derivatives has been elucidated through various spectroscopic methods. Crystallographic studies have provided detailed insights into the hydrogen-bonded structures of related compounds, revealing the intricate molecular interactions and the impact of different substituents on the compound's overall structure (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

4-Chloro-2-methyl-6-nitroquinoline participates in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions enable the synthesis of a wide range of heterocyclic compounds, showcasing the compound's versatility in organic synthesis (Dyablo et al., 2015).

Physical Properties Analysis

The physical properties of 4-Chloro-2-methyl-6-nitroquinoline, such as melting point, solubility, and stability, are crucial for its handling and application in various research fields. However, detailed studies specifically focusing on the physical properties of this compound were not identified in the search, suggesting a potential area for future research.

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-methyl-6-nitroquinoline, including its reactivity, potential for substitutions, and role in the synthesis of other chemical entities, underscore its importance in synthetic chemistry. Its ability to undergo reactions under mild conditions and produce high yields makes it a valuable compound for the development of novel chemical entities (Zhao, Lei, & Guo, 2017).

科学研究应用

1. Direct Amination of Nitroquinoline Derivatives

- Summary of Application : This research focused on the vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines . The study aimed to understand the properties of new products derived from this reaction.

- Methods of Application : The VNS reaction was studied using several techniques including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), electronic absorption spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR) .

- Results or Outcomes : The structures of several compounds, including 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline, were determined by single-crystal X-ray diffraction measurements .

2. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

- Summary of Application : This compound is a key intermediate for the synthesis of quinoline inhibitors, which are important in cancer research .

- Methods of Application : The compound was synthesized from 4-methoxyaniline through three steps including cyclization, nitrification, and chlorination . The structure of the product was confirmed by 1H NMR and MS .

- Results or Outcomes : The method started with cheap raw materials and was of simple experimental operation and mild reaction conditions. It was suitable for large scale pilot study and the yield of the product is achieved to 85% .

3. Synthesis of Biologically and Pharmaceutically Active Quinoline

- Summary of Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

- Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

4. Therapeutic Potential of Quinoline Derivatives

- Summary of Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .

- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

5. Synthesis of Bioactive Chalcone Derivatives

- Summary of Application : Quinoline derivatives, including 2-methylquinoline and its derivatives, have shown substantial biological activities . They are used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

6. Therapeutic Potential of Quinoline Derivatives

- Summary of Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .

- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

安全和危害

属性

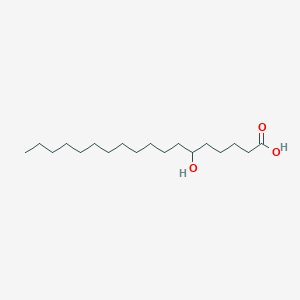

IUPAC Name |

4-chloro-2-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPAZQKQYSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408174 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-nitroquinoline | |

CAS RN |

1207-81-4 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)